molecular formula C8H5F2NO B15224211 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile

2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile

Cat. No.: B15224211
M. Wt: 169.13 g/mol
InChI Key: NIGJYFPQYWUJOE-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile is an organic compound with the molecular formula C₈H₅F₂NO and a molecular weight of 169.13 g/mol . This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a nitrile group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, while the hydroxyl and nitrile groups contribute to its reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(3,5-Difluoro-4-hydroxyphenyl)acetonitrile include:

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

2-(3,5-difluoro-4-hydroxyphenyl)acetonitrile

InChI

InChI=1S/C8H5F2NO/c9-6-3-5(1-2-11)4-7(10)8(6)12/h3-4,12H,1H2

InChI Key

NIGJYFPQYWUJOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CC#N

Origin of Product

United States

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